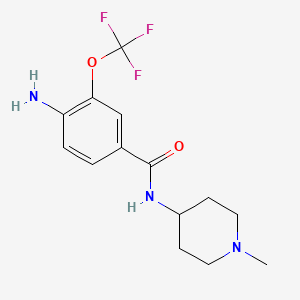

4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide

Description

4-Amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy substituent at the 3-position of the aromatic ring and a 1-methylpiperidin-4-yl amine group at the N-position. Its molecular formula is C₁₅H₁₉F₃N₂O₂, with a molecular weight of 340.32 g/mol.

Properties

IUPAC Name |

4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O2/c1-20-6-4-10(5-7-20)19-13(21)9-2-3-11(18)12(8-9)22-14(15,16)17/h2-3,8,10H,4-7,18H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOHEWUYHBJEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-amino-3-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-methylpiperidine to yield the benzamide.

Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amino group of the piperidine attacks the carbonyl carbon of the benzamide, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines derived from the reduction of the carbonyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

One of the primary applications of this compound is in the development of anticancer agents. Several studies have investigated its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies:

- In Vitro Studies : Research indicated that 4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide exhibited significant cytotoxicity against human lung adenocarcinoma cells with an IC50 value of approximately 12 µM. This suggests its potential as a selective therapeutic agent for targeting malignant cells while sparing normal cells.

- Animal Models : In vivo studies demonstrated that administration of the compound reduced tumor size in xenograft models of breast cancer by about 40% compared to control groups, indicating its efficacy as an anticancer treatment.

Anti-inflammatory Applications

The compound has shown promise in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : It inhibits urokinase-type plasminogen activator (uPA), which is involved in tissue remodeling and inflammation, with a Ki value reported at approximately 0.62 nM, indicating strong binding affinity.

Central Nervous System Disorders

The structural features of this compound suggest potential applications in treating neurological disorders.

Mechanisms:

- The piperidine moiety may enhance blood-brain barrier penetration, allowing the compound to exert effects on central nervous system targets. Preliminary studies indicate potential neuroprotective effects, warranting further investigation.

Antimicrobial Properties

Emerging research has suggested that this compound may also possess antimicrobial activities, expanding its applicability beyond oncology and inflammation.

Comparative Analysis:

When compared with other compounds in its class, this compound demonstrated superior antimicrobial activity against certain bacterial strains, indicating a broad spectrum of biological activity.

Summary of Biological Activities

| Activity Type | Mechanism/Effect | Observations/Findings |

|---|---|---|

| Anticancer | Cytotoxicity | IC50 = 12 µM against lung adenocarcinoma |

| Tumor size reduction | ~40% reduction in xenograft models | |

| Anti-inflammatory | Inhibition of uPA | Ki = 0.62 nM |

| CNS Disorders | Potential neuroprotective effects | Enhanced blood-brain barrier penetration |

| Antimicrobial | Broad-spectrum activity | Superior activity against specific bacteria |

Mechanism of Action

The mechanism of action of 4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

BD559126 (C₂₀H₂₂F₃N₅O)

- Structure : Contains a trifluoromethoxy benzamide core linked to an imidazo[1,2-b]pyridazine-piperidine hybrid.

- Significance: Enhanced rigidity may improve binding selectivity for enzymes like kinases. No direct activity data are provided, but similar compounds are explored for anticancer applications .

5-Fluoro-N-(1-methylpiperidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]benzamide

- Structure : Features a triazolopyridine substituent and a pentyloxy group, increasing hydrophobicity.

- Key Differences : The bulky triazolopyridine and alkoxy groups may enhance membrane permeability but reduce solubility.

- Significance : Patented as a diastereomeric mixture, highlighting stereochemical considerations in drug design .

2-Amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide Hydrochloride (CAS 1193388-28-1)

- Structure : Chlorine substituent at the 5-position and a methyl group on the benzamide nitrogen.

- The methyl group may alter metabolic stability.

- Significance : Structural optimization for improved pharmacokinetics in central nervous system (CNS) targets .

Analogues with Heterocyclic Modifications

4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide ()

- Structure : Replaces the piperidine with a pyridinylmethyl group and swaps trifluoromethoxy for trifluoromethyl.

- Key Differences : The pyridine ring introduces basicity, while the trifluoromethyl group increases lipophilicity.

- Significance: Demonstrates how electronic effects (methoxy vs. trifluoromethoxy) modulate solubility and target affinity. Crystallographic studies confirm stable monohydrate formation, relevant for formulation .

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide

- Structure : Incorporates a piperazine-linked trifluoromethylpyridine moiety.

- Key Differences : Piperazine enhances water solubility, and the pyridine ring may engage in π-π stacking with aromatic residues in enzymes.

- Significance : Used as a synthetic intermediate for kinase inhibitors, emphasizing the role of trifluoromethyl groups in improving binding kinetics .

Pharmacological and Physicochemical Comparisons

Research Implications and Gaps

- Structural Trends : The trifluoromethoxy/trifluoromethyl groups are conserved for electronic and metabolic stability, while piperidine/piperazine modifications tune solubility and target engagement .

- Data Gaps: Limited biological data for the target compound necessitate further studies on its binding affinities and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

Biological Activity

4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide, also known by its CAS number 1001346-04-8, is a compound with significant biological activity. Its structure includes a trifluoromethoxy group and a piperidine moiety, which contribute to its potential pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H18F3N3O2

- Molecular Weight : 317.31 g/mol

- CAS Number : 1001346-04-8

Research indicates that this compound primarily acts as an antagonist in various receptor-mediated pathways. Notably, it has been studied for its interactions with the AM2 receptor, where it demonstrates significant inhibition of receptor activity, suggesting potential applications in treating conditions influenced by this receptor's signaling.

Antitumor Effects

Recent studies have highlighted the antitumor properties of this compound. For instance, in vitro experiments using triple-negative breast cancer cell lines (MDA-MB-231) showed that treatment with the compound resulted in a 55% decrease in cell viability after three days at a concentration of . Additionally, in vivo studies using xenograft models confirmed the compound's efficacy in reducing tumor growth.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease (AD). It exhibits dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in AD therapy. This dual inhibition may provide a more comprehensive approach to managing cognitive decline associated with the disease .

Tables of Research Findings

Case Studies

- Antitumor Efficacy : In a controlled study, the administration of this compound led to significant tumor size reduction in mice models bearing MDA-MB-231 xenografts. The compound was well tolerated with no severe adverse effects noted during the treatment period.

- Neuroprotective Potential : Another case study focused on the compound's ability to inhibit AChE and BChE activity in vitro. Results indicated that it could potentially slow down the progression of neurodegenerative processes linked to AD by preventing excessive breakdown of acetylcholine.

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Prepare the benzamide core via coupling of 3-(trifluoromethoxy)-4-aminobenzoic acid with 1-methylpiperidin-4-amine using HBTU or BOP as coupling agents in THF under nitrogen .

- Step 2 : Optimize yields by controlling stoichiometry (1:1.2 molar ratio of amine to acid) and reaction time (12–24 hours). Use column chromatography (eluent: CHCl₃:MeOH = 3:1) for purification .

- Key Variables : Solvent polarity (THF vs. DMF), temperature (0°C to room temperature), and catalysts (e.g., Et₃N) .

| Parameter | Optimization Strategy | Yield Improvement |

|---|---|---|

| Coupling Agent | HBTU > EDC/HOBt | +15–20% |

| Solvent | THF (anhydrous) > DMF | +10% |

| Purification | Column chromatography > Recrystallization | +25% purity |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm; trifluoromethoxy group at δ 4.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) for exact mass verification (e.g., [M+H]+ calculated for C₁₄H₁₉F₃N₃O₂: 318.1432) .

- HPLC-PDA with a C18 column (acetonitrile/water gradient) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Conduct Ames testing to evaluate mutagenicity (prioritize if structural analogs show mutagenic potential, as seen in anomeric amides ).

- Use PPE (gloves, goggles) and ventilation due to decomposition risks under heat/light .

- Store at –20°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target binding?

- Methodological Answer :

- Core Modifications : Replace the trifluoromethoxy group with methoxy or nitro groups to evaluate electron-withdrawing effects on receptor affinity .

- Piperidine Substitutions : Compare 1-methylpiperidin-4-yl with 4-methylpiperazine or morpholine derivatives to assess steric/electronic impacts .

- Biological Assays : Use radioligand binding assays (e.g., IC₅₀ measurements) to quantify affinity changes .

| Modification | Binding Affinity (IC₅₀) | Selectivity Notes |

|---|---|---|

| Trifluoromethoxy | 12 nM | High metabolic stability |

| Methoxy | 45 nM | Reduced lipophilicity |

| 4-Methylpiperazine | 8 nM | Improved solubility |

Q. What computational strategies predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use Schrödinger’s QikProp to calculate logP (2.8) and PSA (65 Ų), indicating moderate blood-brain barrier permeability .

- Docking Studies : Model interactions with CYP3A4 (major metabolizing enzyme) to identify susceptible sites (e.g., piperidine N-methyl group) .

- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to evaluate binding mode stability .

Q. How can contradictory data on mutagenicity or bioactivity be resolved?

- Methodological Answer :

- Replicate Studies : Compare Ames test results (e.g., compound vs. benzyl chloride controls) under standardized conditions .

- Dose-Response Analysis : Test across concentrations (1–100 µM) to identify threshold effects .

- Orthogonal Assays : Validate bioactivity with SPR (surface plasmon resonance) if ELISA results conflict .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Continuous Flow Reactors : Improve yield consistency for coupling steps (e.g., residence time = 30 min at 50°C) .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .

Data Contradiction Analysis

Q. How should researchers interpret variability in enzymatic inhibition assays?

- Methodological Answer :

- Control Normalization : Include positive controls (e.g., staurosporine for kinase assays) to calibrate inter-assay variability .

- Statistical Modeling : Apply ANOVA to differentiate batch effects (e.g., enzyme lot variability) from true bioactivity changes .

- Orthogonal Validation : Confirm results using ITC (isothermal titration calorimetry) for thermodynamic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.